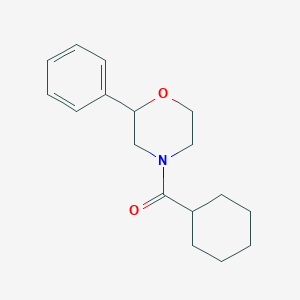![molecular formula C10H15N3O2S B2979665 4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide CAS No. 2059936-24-0](/img/structure/B2979665.png)
4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with an amino group and a dimethylamino group, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-aminobenzamide with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using advanced reactors and purification techniques. The process ensures high yield and purity, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used in the development of new chemical reactions and methodologies.
Biology: In biological research, it can be employed as a probe or inhibitor in studying enzyme activities and biochemical pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs and therapeutic agents. Its biological activity can be explored for treating various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications.
Mécanisme D'action
The mechanism by which 4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparaison Avec Des Composés Similaires
4-Dimethylaminopyridine (DMAP): A well-known compound used as a catalyst in organic synthesis.
4-Aminobenzamide: A simpler analog without the dimethylamino group.
Uniqueness: 4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide stands out due to its unique structural features and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Propriétés
IUPAC Name |
4-amino-N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-13(2)16(3,15)12-10(14)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJIPBWPMFHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=O)C1=CC=C(C=C1)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)



![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)
![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)
![2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2979599.png)
![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)
